Ethyl Benzoylformate-d5

Quantitative bioanalysis Stable isotope-labeled internal standard LC-MS/MS

Ethyl Benzoylformate-d5 (also referred to as Ethyl phenylglyoxylate-d5 or Phenylglyoxylic acid ethyl ester-d5) is the pentadeuterated isotopologue of ethyl benzoylformate, an α-ketoester with the molecular formula C₁₀H₅D₅O₃ and a molecular weight of 183.22 g/mol. The compound carries five deuterium atoms exclusively on the phenyl ring, resulting in a monoisotopic mass of 183.09438 Da versus 178.06299 Da for the unlabeled parent (CAS 1603-79-8), a +5.03 Da mass shift that underpins its primary utility as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Molecular Formula C10H10O3
Molecular Weight 183.21 g/mol
CAS No. 1025892-26-5
Cat. No. B130907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Benzoylformate-d5
CAS1025892-26-5
Synonymsα-Oxo-benzeneacetic-d5 Acid Ethyl Ester;  Phenyl-glyoxylic-d5 Acid Ethyl Ester;  2-Oxo-2-phenylacetic-d5 Acid Ethyl Ester;  Ethyl 2-Oxo-2-phenylacetate-d5;  Ethyl 2-Phenyl-2-oxoacetate-d5;  NSC 6766-d5;  Phenylglyoxylic-d5 Acid Ethyl Ester; 
Molecular FormulaC10H10O3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
InChIKeyQKLCQKPAECHXCQ-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzoylformate-d5 (CAS 1025892-26-5): A Deuterium-Labeled α-Ketoester for Analytical Quantitation and Metabolic Tracing


Ethyl Benzoylformate-d5 (also referred to as Ethyl phenylglyoxylate-d5 or Phenylglyoxylic acid ethyl ester-d5) is the pentadeuterated isotopologue of ethyl benzoylformate, an α-ketoester with the molecular formula C₁₀H₅D₅O₃ and a molecular weight of 183.22 g/mol . The compound carries five deuterium atoms exclusively on the phenyl ring, resulting in a monoisotopic mass of 183.09438 Da versus 178.06299 Da for the unlabeled parent (CAS 1603-79-8), a +5.03 Da mass shift that underpins its primary utility as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays [1]. Beyond its role in quantitative bioanalysis, the unlabeled scaffold is recognized as a simultaneous inhibitor and substrate of chicken liver carboxylesterase, a substrate of benzoylformate decarboxylase (Km = 340 μM, kcat = 81 s⁻¹), and a synthetic intermediate in the production of cephalexin [2]. The deuterated form retains these chemical and biochemical properties while enabling discrimination from endogenous or non-labeled analytes in complex matrices .

Why Unlabeled Ethyl Benzoylformate or Alternative Isotopologues Cannot Replace Ethyl Benzoylformate-d5 in Validated Analytical Workflows


Substituting Ethyl Benzoylformate-d5 with unlabeled ethyl benzoylformate (CAS 1603-79-8) in quantitative LC-MS or GC-MS methods eliminates the mass-differentiated internal standard required to correct for ion suppression, matrix effects, and extraction variability—introducing inaccuracy that renders the assay non-compliant with regulatory bioanalytical method validation guidelines [1]. Replacing it with a structurally distinct deuterated analog such as Phenylglyoxylic acid-d5 (CAS 1217089-53-6, the free acid rather than the ethyl ester) introduces differential extraction recovery, chromatographic retention time shifts, and ionization behavior that prevent effective compensation for analyte losses [2]. Methyl benzoylformate, while sharing the α-ketoester pharmacophore, differs from the ethyl ester in logP, retention time, and enzyme substrate kinetics, failing as a surrogate internal standard or metabolic tracer for ethyl benzoylformate-specific pathways [3]. Critically, deuterated internal standards with fewer than five deuterium labels or with deuteration on exchangeable positions risk insufficient mass separation from the analyte M+1 or M+2 isotopologues and potential deuterium-hydrogen back-exchange in aqueous matrices, compromising quantitative accuracy [4][5]. The pentadeuterated phenyl ring of Ethyl Benzoylformate-d5 provides a +5 Da mass shift with chemically stable C–D bonds at non-exchangeable aromatic positions, features that are not simultaneously offered by any in-class alternative [2].

Quantitative Head-to-Head and Cross-Study Evidence for Ethyl Benzoylformate-d5 Selection Over Closest Analogs


Monisotopic Mass Shift of +5.0314 Da Versus Unlabeled Ethyl Benzoylformate Enables Baseline-Resolved MS Quantitation

Ethyl Benzoylformate-d5 provides a +5.0314 Da mass increment relative to the unlabeled parent compound (C₁₀H₁₀O₃, monoisotopic mass 178.062994 Da → C₁₀H₅D₅O₃, monoisotopic mass 183.094378 Da) . This mass differential arises from five non-exchangeable deuterium atoms on the phenyl ring, ensuring that the M+5 signal of the internal standard does not overlap with the M+1 or M+2 isotopologues of endogenous ethyl benzoylformate in biological matrices. In LC-MS/MS applications using selected reaction monitoring (SRM), this separation eliminates cross-talk between analyte and internal standard channels, which is essential for achieving the acceptance criterion of ≤15% bias and ≤15% CV at the lower limit of quantitation (LLOQ) per FDA bioanalytical method validation guidance [1]. In contrast, a deuterated internal standard with only 2–3 deuterium labels or with deuteration on exchangeable positions (e.g., hydroxyl or amine groups) may demonstrate incomplete mass resolution or back-exchange, leading to systematic inaccuracy [2].

Quantitative bioanalysis Stable isotope-labeled internal standard LC-MS/MS

Isotopic Purity >98% and Chemical Stability of Phenyl-Ring Deuteration Versus Lower-Purity or Exchangeable-Labeled Alternatives

Commercial specifications for Ethyl Benzoylformate-d5 report isotopic purity exceeding 98% (²H enrichment) as determined by NMR and mass spectrometry [1]. The five deuterium atoms reside on aromatic C–H positions of the phenyl ring, which are not susceptible to protium exchange under typical analytical conditions (pH 2–8, aqueous/organic mobile phases, ambient temperature) [2]. This contrasts with deuterated analogs labeled at α-carbonyl or ester positions, where enolization or transesterification can lead to deuterium loss and isotopic dilution. The high isotopic enrichment and chemical inertness of the label jointly ensure that the internal standard concentration remains constant throughout sample preparation, extraction, and chromatographic separation, satisfying the fundamental assumption of the internal standard method that the IS response is proportional to its spiked concentration [3]. Lower-isotopic-purity alternatives (e.g., 95% enrichment) generate a measurable unlabeled fraction that contributes to the analyte channel, biasing calibration curves and inflating LLOQ .

Isotopic enrichment Internal standard qualification Deuterium stability

Structural Identity to the Cephalexin Synthetic Intermediate Enables Deuterated Drug Substance and Impurity Tracing

Ethyl Benzoylformate-d5 is explicitly positioned as the isotopically labeled analogue of the key synthetic intermediate used in the manufacture of cephalexin, a first-generation cephalosporin antibiotic [1]. The unlabeled compound (CAS 1603-79-8) undergoes enantioselective hydrogenation to (R)-ethyl mandelate, which is subsequently elaborated to the β-lactam antibiotic scaffold; enantiomeric excess values up to 93% ee have been reported for this transformation using cinchonidine-modified Pt/Al₂O₃ catalysts [2]. The deuterated isotopologue (CAS 1025892-26-5) enables tracking of cephalexin-related impurities and degradants throughout the synthetic pathway via LC-MS without interference from the drug substance itself. Alternative deuterated compounds such as Phenylglyoxylic acid-d5 (CAS 1217089-53-6, the acid hydrolysis product) or Cephalexin-d5 (CAS 2101505-56-8, the final drug substance) cannot serve as process intermediates—the acid form would require re-esterification before entering the synthetic sequence, while the final drug substance is too far downstream to trace early-stage impurities .

Deuterated pharmaceutical synthesis Cephalexin intermediate Impurity profiling

Substrate Kinetics for Benzoylformate Decarboxylase: Km of 340 μM and kcat of 81 s⁻¹ Enable Mechanistic Enzyme Studies with Deuterium Tracers

The unlabeled parent compound, ethyl benzoylformate, serves as a substrate for benzoylformate decarboxylase (BFDC, EC 4.1.1.7), a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and CO₂ [1]. Quantitative kinetic parameters have been established: Km = 340 μM and kcat = 81 s⁻¹ at pH 6.0 and 30 °C [2]. Substituted analogs exhibit divergent kinetics; for instance, p-methoxybenzoylformate shows a Km of 0.19–0.58 mM, while p-methylbenzoylformate exhibits a Km of 62 mM, indicating that the unsubstituted benzoylformate scaffold occupies an intermediate position in the substrate affinity spectrum [3]. The deuterated isotopologue, Ethyl Benzoylformate-d5, carries the deuterium label on the phenyl ring rather than at the reactive α-keto position, preserving the kinetic isotope effect profile of the unlabeled substrate at the scissile bond while providing a mass tag for tracking BFDC-catalyzed decarboxylation in complex reaction mixtures or cell lysates . This contrasts with methyl benzoylformate, which, although also a BFDC substrate, differs from the ethyl ester in both Km and kcat, precluding direct kinetic comparison [4].

Enzyme kinetics Benzoylformate decarboxylase Thiamine diphosphate-dependent enzyme

Carboxylesterase Inhibition and Photoreactivity: Differentiated Functional Profile Versus Methyl Benzoylformate and Phenylglyoxylic Acid

Ethyl benzoylformate (and its d5 isotopologue) is characterized as a simultaneous inhibitor and substrate of chicken liver carboxylesterase (CES, EC 3.1.1.1), where it acts as a potent inhibitor despite being only a poor substrate [1]. This dual functional profile is shared by few α-ketoesters and distinguishes it from the free acid, phenylglyoxylic acid, which lacks the ester moiety required for CES active-site recognition, and from methyl benzoylformate, which, while also a CES ligand, exhibits distinct substrate turnover rates and inhibition constants due to the smaller ester alkyl group [2]. Additionally, ethyl benzoylformate displays photoreactivity: its excited triplet carbonyl state (n,π* triplet) initiates intermolecular hydrogen abstraction from C–H bonds of co-solutes, followed by radical coupling and cross-linking—a property that has been exploited in photocyclization and Paternò–Büchi reaction applications [3][4]. The deuterated isotopologue preserves this photochemical reactivity, and the deuterium label on the phenyl ring does not quench or alter the triplet carbonyl chemistry, as deuteration is remote from the chromophore [5]. In contrast, methyl benzoylformate and phenylglyoxylic acid exhibit differential photochemical quantum yields and radical recombination pathways due to altered ester alkyl chain dynamics or the absence of the ester moiety, respectively [6].

Carboxylesterase inhibitor Photoreactivity α-Ketoester photochemistry

Enzyme-Catalyzed Reduction to Ethyl Mandelate with up to >99% ee Provides a Defined Metabolic and Synthetic Fate Distinct from Methyl and Acid Analogs

Ethyl Benzoylformate-d5 undergoes stereoselective reduction to ethyl mandelate-d5 by short-chain dehydrogenase/reductase (SDR) enzymes, a pathway that is both a metabolic route and a synthetic transformation of industrial relevance [1]. Biocatalytic reduction using a co-immobilized SDR/glucose dehydrogenase (GDH) system achieves 71.86% conversion with >99% enantiomeric excess for the (S)-(+)-mandelate product after 1.5 hours [2]. A thermophilic SDR from Carboxydothermus hydrogenoformans achieves 95% conversion with 99.9% ee [3]. The ethyl ester specificity of this transformation is critical: methyl benzoylformate yields methyl mandelate, which has different physical properties (boiling point, solubility) and is not interchangeable with ethyl mandelate in downstream synthetic sequences [4]. Phenylglyoxylic acid (the free acid) cannot enter this SDR-catalyzed pathway as the ester is required for substrate recognition; mandelic acid (the reduced free acid) is a competitive inhibitor of benzoylformate decarboxylase with a Ki of 15 μM, further confirming that the ester and acid forms occupy distinct biochemical spaces [5]. The deuterated ethyl ester isotopologue therefore uniquely enables MS-based tracking of the ethyl mandelate product in both enzymatic and whole-cell reduction systems, a capability not replicable with non-deuterated or acid-form comparators.

Asymmetric reduction Short-chain dehydrogenase/reductase Ethyl mandelate synthesis

Validated Application Scenarios for Ethyl Benzoylformate-d5 Based on Quantitative Differentiation Evidence


Regulated Bioanalytical LC-MS/MS Quantitation of Ethyl Benzoylformate in Plasma, Urine, and Tissue Homogenates

Ethyl Benzoylformate-d5 is the preferred internal standard for quantitative LC-MS/MS assays targeting ethyl benzoylformate (CAS 1603-79-8) in biological matrices. The +5.0314 Da mass shift and >98% isotopic purity [1] ensure that the internal standard signal is fully resolved from the analyte M+1 and M+2 isotopologues, enabling compliance with FDA bioanalytical guidance limits of ≤15% bias and ≤15% CV at the LLOQ [2]. The five non-exchangeable deuterium atoms on the aromatic ring eliminate deuterium back-exchange in aqueous sample preparation, a documented failure mode for standards labeled at hydroxyl or amine positions . This scenario is directly supported by the mass shift and isotopic purity evidence established in Evidence Items 1 and 2 of Section 3 .

Deuterated Cephalexin Process Development and Impurity Fate-and-Purge Studies

Pharmaceutical process chemistry groups developing deuterated cephalexin or tracing cephalexin-related impurities utilize Ethyl Benzoylformate-d5 as the isotopically labeled surrogate for the key synthetic intermediate [1]. The compound undergoes the same enantioselective hydrogenation chemistry as the unlabeled intermediate (literature values up to 93% ee) [2] and enables LC-MS tracking of intermediate consumption, byproduct formation, and impurity carryover through each downstream synthetic step. Alternative deuterated analogs—Phenylglyoxylic acid-d5 (CAS 1217089-53-6) or Cephalexin-d5 (CAS 2101505-56-8)—are either at the wrong oxidation state or too far downstream to serve this purpose . This application derives directly from the evidence in Evidence Item 3 of Section 3 .

Mechanistic Enzyme Studies of Benzoylformate Decarboxylase Using Deuterium-Labeled Substrate Tracking

Investigators studying the ThDP-dependent enzyme benzoylformate decarboxylase (BFDC, EC 4.1.1.7) benefit from Ethyl Benzoylformate-d5 as a mass-tagged substrate that retains the native kinetic parameters (Km = 340 μM, kcat = 81 s⁻¹) [1] while enabling MS-based quantification of decarboxylation products (benzaldehyde-d5 and CO₂) in the presence of unlabeled endogenous benzoylformate. The remote placement of the deuterium label on the phenyl ring avoids altering the kinetic isotope effect at the scissile C–C bond, a critical consideration for mechanistic studies of ThDP-dependent decarboxylation . Substituted benzoylformate analogs exhibit widely divergent Km values (0.19 mM for p-methoxy vs. 62 mM for p-methyl), confirming that the unsubstituted ethyl benzoylformate scaffold is the kinetically relevant reference substrate [2]. This application is anchored in Evidence Item 4 of Section 3 .

Biocatalytic Asymmetric Reduction Screening for (R)- or (S)-Ethyl Mandelate Production

Biocatalysis and synthetic biology teams screening SDR enzymes or whole-cell catalysts for asymmetric reduction of α-ketoesters use Ethyl Benzoylformate-d5 as a probe substrate that permits LC-MS quantification of ethyl mandelate-d5 product formation without interference from endogenous mandelate background [1]. Reported benchmark conversions of 71.86% with >99% ee (co-immobilized SDR/GDH) and 95% with 99.9% ee (thermophilic SDR) provide quantitative performance references [2]. The ethyl ester specificity of the SDR substrate binding pocket means that methyl or acid analogs cannot substitute for the ethyl ester substrate, making the d5 ethyl ester the only viable labeled tracer for this enzyme class . This scenario is directly supported by Evidence Item 6 of Section 3 .

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